molecular formula C11H23ClN2O B1421457 N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride CAS No. 1235440-21-7

N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride

Cat. No. B1421457
M. Wt: 234.76 g/mol
InChI Key: RSZBGPFFVMENPL-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPCC is a synthetic compound that belongs to the piperidine class of compounds. It has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.

Scientific Research Applications

Structure-Activity Relationships and Receptor Antagonism

1. Cannabinoid Receptor Antagonists

Studies have demonstrated that pyrazole derivatives, which share structural similarities with N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride, exhibit potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. These compounds have been utilized to explore the structure-activity relationships necessary for receptor binding and antagonism, providing insights into the development of pharmacological probes or therapeutic agents capable of modulating cannabinoid receptor activity (Lan et al., 1999).

2. Imaging Tracers

Methoxy and fluorine-substituted analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) have been synthesized to develop tracers for medical imaging. These compounds, which exhibit affinities comparable to the CB1 reference antagonist SR141716, are investigated for their potential in positron emission tomography (PET) ligands for imaging the cerebral cannabinoid CB1 receptor, highlighting the utility of such compounds in biomedical research (Tobiishi et al., 2007).

Lewis Basic Catalysis

3. Enantioselective Catalysis

Piperidine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These compounds demonstrate high yields and enantioselectivities for a broad range of substrates, showcasing their application in asymmetric synthesis and catalysis, which is critical for the production of chiral pharmaceuticals (Wang et al., 2006).

Synthesis and Process Optimization

4. Scalable Synthesis of Piperazine Derivatives

Research has also focused on the scalable and facile synthesis of piperazine derivatives, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which are investigated for their potential as Rho kinase inhibitors in treating central nervous system disorders. This highlights the importance of developing efficient synthetic routes for the production of pharmaceutical agents (Wei et al., 2016).

properties

IUPAC Name

N-pentan-2-ylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZBGPFFVMENPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride

CAS RN

1235440-21-7
Record name 3-Piperidinecarboxamide, N-(1-methylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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